molecular formula C36H51N7O11 B12622204 L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine CAS No. 920522-14-1

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine

Cat. No.: B12622204
CAS No.: 920522-14-1
M. Wt: 757.8 g/mol
InChI Key: XLNAGPFXCQEPAS-VNPODFCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions include modified peptides with altered biological activity or stability.

Scientific Research Applications

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Semaglutide intermediate P29)
  • **L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Liraglutide intermediate)

Properties

CAS No.

920522-14-1

Molecular Formula

C36H51N7O11

Molecular Weight

757.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C36H51N7O11/c1-20(2)14-25(32(49)40-27(16-23-12-8-5-9-13-23)34(51)43-29(19-46)36(53)54)39-33(50)26(15-22-10-6-4-7-11-22)41-35(52)28(18-45)42-30(47)21(3)38-31(48)24(37)17-44/h4-13,20-21,24-29,44-46H,14-19,37H2,1-3H3,(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,47)(H,43,51)(H,53,54)/t21-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

XLNAGPFXCQEPAS-VNPODFCCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.